molecular formula C15H11Cl3O B14676354 2,3-Dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one CAS No. 38895-99-7

2,3-Dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one

Cat. No.: B14676354
CAS No.: 38895-99-7
M. Wt: 313.6 g/mol
InChI Key: RVMVQVQCPDLUSC-UHFFFAOYSA-N
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Description

2,3-Dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of two chlorine atoms on the propanone backbone and a chlorophenyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere. This reaction yields the desired compound in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,3-Dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects on cancer cells are believed to be mediated through the inhibition of histone deacetylases (HDACs), leading to changes in gene expression and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one is unique due to its specific combination of halogenated phenyl and propanone groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit HDACs and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

CAS No.

38895-99-7

Molecular Formula

C15H11Cl3O

Molecular Weight

313.6 g/mol

IUPAC Name

2,3-dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C15H11Cl3O/c16-12-8-6-10(7-9-12)13(17)14(18)15(19)11-4-2-1-3-5-11/h1-9,13-14H

InChI Key

RVMVQVQCPDLUSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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